Structural and Molecular Weight vs. 4-Acetoxybenzophenone
4-Acetoxy-3',4'-dimethylbenzophenone exhibits a higher molecular weight and a distinct substitution pattern compared to the unsubstituted 4-Acetoxybenzophenone. The addition of two methyl groups on the benzoyl ring increases the molecular weight and modifies steric and electronic properties, which can affect target binding and physicochemical behavior [1] [2].
| Evidence Dimension | Molecular Weight and Substitution Pattern |
|---|---|
| Target Compound Data | C₁₇H₁₆O₃; 268.31 g/mol; 4-acetoxy, 3',4'-dimethyl substitution |
| Comparator Or Baseline | 4-Acetoxybenzophenone: C₁₅H₁₂O₃; 240.25 g/mol; 4-acetoxy only |
| Quantified Difference | Molecular weight increase of 28.06 g/mol; addition of two methyl groups |
| Conditions | Calculated from molecular formula and structure |
Why This Matters
This structural differentiation directly impacts the compound's lipophilicity, membrane permeability, and potential for hydrophobic interactions in binding pockets, influencing its utility in medicinal chemistry and chemical biology applications.
- [1] PubChem. (2026). 4-Acetoxy-3',4'-dimethylbenzophenone. National Center for Biotechnology Information. CID 24723052. View Source
- [2] NIST Chemistry WebBook. (2026). 4-Acetoxybenzophenone. National Institute of Standards and Technology. CAS 13031-44-2. View Source
